An In-depth Technical Guide to the Putative Mechanism of Action of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one
An In-depth Technical Guide to the Putative Mechanism of Action of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel chemical entity 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one. Leveraging a structure-based analysis of its core components—the biphenylcarbonyl moiety and the 3-methylpiperazin-2-one scaffold—this document delineates several plausible biological targets and signaling pathways. The biphenyl and piperazine/piperazinone structures are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1][2] This guide synthesizes existing literature on structurally related compounds to propose primary hypothesized mechanisms, including cholinesterase inhibition, receptor antagonism, and kinase inhibition. Detailed, step-by-step experimental protocols are provided to facilitate the empirical validation of these hypotheses. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to aid in conceptual understanding and practical implementation. The overarching goal is to equip researchers with a robust framework for the systematic investigation of this and other novel compounds possessing similar structural motifs.
Introduction: A Compound of Privileged Scaffolds
The molecular architecture of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is a composite of two well-established pharmacophores: the biphenylcarbonyl group and a chiral piperazin-2-one ring. The biphenyl moiety is a prevalent feature in numerous therapeutic agents, valued for its ability to engage in hydrophobic and π-stacking interactions within protein binding sites.[3] Its presence is critical for the activity of compounds targeting a range of proteins, from enzymes to immune checkpoint molecules.[3][4] Similarly, the piperazine and piperazinone rings are considered privileged structures due to their frequent occurrence in biologically active molecules, where they can influence solubility, metabolic stability, and receptor engagement.[1][2]
The combination of these scaffolds in 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one suggests a high probability of biological activity. This guide will explore the most likely mechanisms of action based on the known pharmacology of analogous structures.
Hypothesized Mechanisms of Action
Cholinesterase Inhibition
The biphenylcarbonyl scaffold is a recurring motif in inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5] These enzymes are critical for the degradation of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.
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Molecular Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
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Proposed Interaction: The biphenyl group of the compound is hypothesized to bind to the peripheral anionic site (PAS) of AChE, while the carbonyl and piperazinone moieties may interact with the catalytic active site (CAS) or the acyl-binding pocket. A similar binding mode is plausible for BuChE.
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Signaling Pathway: By inhibiting AChE and BuChE, the compound would increase the synaptic concentration of acetylcholine, thereby enhancing cholinergic neurotransmission.
Caption: Putative inhibition of AChE in the cholinergic synapse.
Kinase Inhibition
The piperazine and piperazinone scaffolds are present in numerous kinase inhibitors, including some that target the Epidermal Growth Factor Receptor (EGFR).[6] The biphenyl moiety can effectively occupy the hydrophobic region of the ATP-binding pocket of many kinases.
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Molecular Target: Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) or Cytoplasmic Tyrosine Kinases (e.g., Src family kinases).
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Proposed Interaction: The compound could act as an ATP-competitive inhibitor, with the biphenyl group occupying the hydrophobic pocket adjacent to the adenine-binding region of the kinase domain. The piperazinone ring may form hydrogen bonds with the hinge region of the kinase.
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Signaling Pathway: Inhibition of a key kinase would block its downstream signaling cascade, which could affect cell proliferation, survival, and migration. This makes kinase inhibition a prominent mechanism for anticancer agents.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
PD-L1 Inhibition
Small molecules containing a biphenyl core have been identified as inhibitors of the programmed death-ligand 1 (PD-L1) protein.[3] These molecules disrupt the interaction between PD-L1 on cancer cells and the PD-1 receptor on T-cells, thereby restoring anti-tumor immunity.
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Molecular Target: Programmed Death-Ligand 1 (PD-L1).
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Proposed Interaction: The biphenyl group of the compound is predicted to anchor within a hydrophobic pocket on the surface of PD-L1, preventing it from binding to the PD-1 receptor.
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Signaling Pathway: By blocking the PD-1/PD-L1 interaction, the compound would alleviate the inhibition of T-cell activation, leading to enhanced T-cell-mediated killing of tumor cells.
Experimental Validation Protocols
To empirically determine the mechanism of action of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, a tiered approach of in vitro and cell-based assays is recommended.
Primary Screening: Broad-Spectrum Profiling
A broad-spectrum screen against a panel of common drug targets (e.g., kinases, GPCRs, ion channels, and enzymes) is a cost-effective initial step to identify high-affinity interactions.
Focused Assays for Hypothesized Mechanisms
This colorimetric assay quantifies AChE and BuChE activity.
Protocol:
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Prepare Reagents:
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Phosphate buffer (0.1 M, pH 8.0).
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DTNB (Ellman's reagent) solution (10 mM in buffer).
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Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (75 mM in water).
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AChE or BuChE enzyme solution (e.g., from human erythrocytes or equine serum).
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Test compound stock solution (e.g., 10 mM in DMSO), with serial dilutions.
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-
Assay Procedure (96-well plate format):
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Add 25 µL of the test compound dilution or buffer (for control) to each well.
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Add 125 µL of DTNB solution.
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Add 25 µL of enzyme solution and incubate for 15 minutes at 37°C.
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Initiate the reaction by adding 25 µL of the substrate solution.
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Data Acquisition:
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Measure the absorbance at 412 nm every minute for 10-15 minutes using a plate reader.
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Data Analysis:
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Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
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Determine the percent inhibition for each compound concentration relative to the control.
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Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
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Caption: Experimental workflow for the Ellman's cholinesterase inhibition assay.
This luminescent assay measures the amount of ADP produced during a kinase reaction.
Protocol:
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Prepare Reagents:
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Kinase reaction buffer.
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Kinase enzyme.
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Kinase substrate (peptide or protein).
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ATP solution.
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Test compound dilutions.
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ADP-Glo™ Reagent and Kinase Detection Reagent.
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-
Assay Procedure:
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Set up the kinase reaction by adding the buffer, kinase, substrate, and test compound to a 96-well plate.
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Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
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Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
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Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes.
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-
Data Acquisition:
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Measure luminescence using a plate reader.
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Data Analysis:
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The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.
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Calculate percent inhibition and determine the IC50 value as described for the cholinesterase assay.
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To assess potential anticancer activity, the compound's effect on the proliferation of various cancer cell lines can be measured.
Protocol (using a resazurin-based assay):
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Cell Culture:
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Plate cancer cells (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) in a 96-well plate and allow them to adhere overnight.
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Compound Treatment:
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Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
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Viability Assessment:
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Add resazurin solution to each well and incubate for 2-4 hours. Viable cells reduce resazurin to the fluorescent resorufin.
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-
Data Acquisition:
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Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) with a plate reader.
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Data Analysis:
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Calculate the percentage of viable cells relative to the vehicle-treated control.
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Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
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Data Summary and Interpretation
The following table provides a template for summarizing the quantitative data obtained from the proposed experimental assays.
| Assay | Target | Metric | Result (e.g., µM) |
| Cholinesterase Inhibition | AChE | IC50 | To be determined |
| Cholinesterase Inhibition | BuChE | IC50 | To be determined |
| Kinase Inhibition | EGFR | IC50 | To be determined |
| Kinase Inhibition | VEGFR2 | IC50 | To be determined |
| Cytotoxicity | A549 Cells | GI50 | To be determined |
| Cytotoxicity | HCT-116 Cells | GI50 | To be determined |
A potent IC50 or GI50 value (typically in the sub-micromolar to low micromolar range) in any of these assays would provide strong evidence for the corresponding mechanism of action and warrant further investigation, including secondary assays to confirm the mode of inhibition (e.g., competitive, non-competitive) and direct binding studies (e.g., Surface Plasmon Resonance).
Conclusion
While the precise mechanism of action of 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one remains to be elucidated, its chemical structure, composed of well-validated pharmacophores, provides a strong basis for forming testable hypotheses. The proposed mechanisms—cholinesterase inhibition, kinase inhibition, and PD-L1 antagonism—represent the most plausible starting points for investigation. The experimental protocols detailed in this guide offer a systematic and robust approach to characterizing the biological activity of this compound. The insights gained from such studies will be invaluable for its potential development as a therapeutic agent and for the broader understanding of the structure-activity relationships of biphenyl- and piperazinone-containing molecules.
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Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. (2020). Molecules. [Link]
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